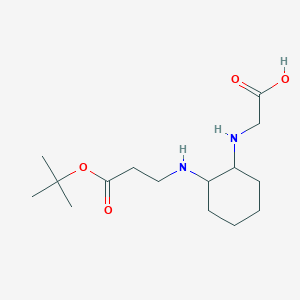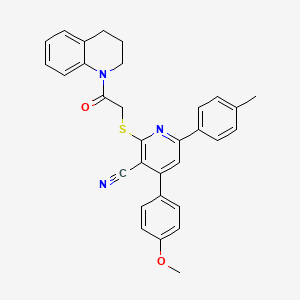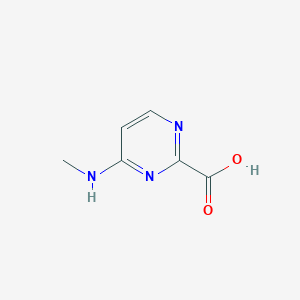![molecular formula C17H9Cl2NO B12996762 2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole](/img/structure/B12996762.png)
2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of a naphthalene ring fused to an oxazole ring, with a 3,4-dichlorophenyl group attached to the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole typically involves the reaction of naphthols with amines in the presence of an oxidizing agent such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl). This method is known for its functional group tolerance and efficiency . The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: TEMPO is used as the oxidizing agent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring safety, and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphtho[1,2-d]oxazole-4,5-diones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TEMPO and other radical initiators.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Naphtho[1,2-d]oxazole-4,5-diones.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted naphtho[1,2-d]oxazole derivatives.
Applications De Recherche Scientifique
2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a bioactive molecule with applications in drug development.
Materials Science: The compound is used in the synthesis of naphthoxazole-doped materials, which have applications in organic electronics and photonics.
Biological Studies: It is investigated for its interactions with biological systems, including its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole involves its interaction with specific molecular targets. Studies suggest that the compound can inhibit certain enzymes or proteins, leading to its bioactive effects . The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[2,1-d]oxazole: Similar in structure but with different substitution patterns.
Naphtho[1,2-b]benzofuran: Another heterocyclic compound with a fused naphthalene ring but different heteroatoms.
Naphtho[2,3-d][1,2,3]triazole-4,9-dione: A compound with a triazole ring instead of an oxazole ring.
Uniqueness
2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole is unique due to its specific substitution pattern and the presence of both chlorine atoms and the naphtho[1,2-d]oxazole core
Propriétés
Formule moléculaire |
C17H9Cl2NO |
|---|---|
Poids moléculaire |
314.2 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)benzo[e][1,3]benzoxazole |
InChI |
InChI=1S/C17H9Cl2NO/c18-13-7-5-11(9-14(13)19)17-20-16-12-4-2-1-3-10(12)6-8-15(16)21-17/h1-9H |
Clé InChI |
VIRWILGUKGLTFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(R)-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol](/img/structure/B12996703.png)
![1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12996711.png)



![2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine hydrochloride](/img/structure/B12996749.png)
![4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine](/img/structure/B12996756.png)
![2-Methoxy-5-[(1-phenylethylamino)methyl]phenol](/img/structure/B12996767.png)
